![molecular formula C8H13BrO B2980887 4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane CAS No. 2413898-31-2](/img/structure/B2980887.png)
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane
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Overview
Description
“4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” is a bromomethyl-substituted molecular rotor . It belongs to a family of halomethyl-substituted molecular rotors . The structure of this compound is found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids .
Synthesis Analysis
The synthesis of this compound involves a new tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates . This process is highly enantioselective and is mediated by an organic base . The synthesis is carried out under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” is characterized by a bicyclic structure . This structure is a core unit of a type of molecular rotor . It is also found in some biologically significant molecules such as platencin, maoecrystal V, crotogoudin, and crotobarin .Chemical Reactions Analysis
The chemical reactions involving “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” are characterized by the exchange reaction of benzyl bromide with DABCO . This reaction is efficient and does not require the addition of a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” are characterized by its robustness and reshapability . It is insoluble in common solvents, but readily dissolves in the presence of DABCO . The crosslinks in the compound are dynamic, with a strong temperature-dependent relaxation .Scientific Research Applications
- Researchers have developed a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities under metal-free, mild, and operationally simple conditions . This synthetic method is valuable for preparing this privileged bicyclic structure, which appears in natural products and potential drug candidates.
- Bicyclo[2.2.2]octane-1-carboxylate serves as an early-stage key intermediate in the synthesis of natural products like platencin and related compounds. Efforts to access platencin and its analogues have led to the exploration of methods for gram-scale preparation of this compound .
- Researchers have explored catalytic asymmetric [4 + 2] cycloaddition reactions involving bicyclo[2.2.2]octanes. These reactions can lead to diverse products with substitution patterns on the C1 bridgehead .
Enantioselective Synthesis
Diversity-Oriented Synthesis
Catalysis and Reaction Development
Solvent Properties
Mechanism of Action
Target of Action
The specific targets of “4-(Bromomethyl)-2-oxabicyclo[22Bromomethyl groups are often used in medicinal chemistry as reactive moieties that can form covalent bonds with amino acid residues in target proteins .
Mode of Action
Without specific information, it’s difficult to say exactly how “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” interacts with its targets. The bromomethyl group could potentially react with nucleophilic residues in proteins, leading to covalent modification .
Future Directions
The future directions for “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” could involve further exploration of its potential applications in the design of materials that have the robustness of thermosetting materials and the reshapability of thermoplastic materials . Additionally, further studies could focus on the development of more efficient synthesis methods and the exploration of its potential uses in other chemical reactions .
properties
IUPAC Name |
4-(bromomethyl)-2-oxabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-5-8-3-1-7(2-4-8)10-6-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKUZSSLZLNYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane |
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